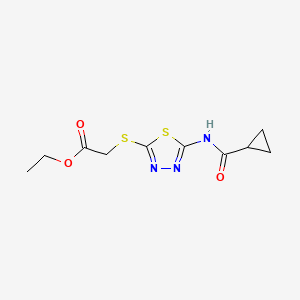
Methyl3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO4 and a molecular weight of 273.72 g/mol . It is a hydrochloride salt form of a benzoate derivative, characterized by the presence of an amino group, a methoxy group, and an ester functional group. This compound is typically found in a powdered form and is used in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl benzoate and 3-amino-1-methoxy-1-oxopropane.
Reaction Conditions: The reaction typically involves esterification and amination reactions under controlled conditions. The esterification process may require the use of acid catalysts and elevated temperatures to facilitate the formation of the ester bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions. Its amino group allows for conjugation with biomolecules.
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s methoxy group may also influence its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride can be compared with similar compounds such as:
Methyl 3-(3-amino-1-oxopropan-2-yl)benzoate: Lacks the methoxy group, which may affect its reactivity and binding properties.
Ethyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate: Has an ethyl ester instead of a methyl ester, potentially altering its solubility and stability.
Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate sulfate: Contains a sulfate group instead of a hydrochloride, which may influence its solubility and ionic interactions.
These comparisons highlight the unique structural features of Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride and its potential advantages in specific applications.
Properties
IUPAC Name |
methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-16-11(14)9-5-3-4-8(6-9)10(7-13)12(15)17-2;/h3-6,10H,7,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQRHGFKOKJDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(CN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide](/img/structure/B2612675.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2612679.png)
![7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2612680.png)

![5-{1-[(3-Methylphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2612684.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethylprop-2-enamide](/img/structure/B2612685.png)


![3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2612689.png)

![methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate](/img/structure/B2612696.png)

